Butanoic acid, 3-oxo-, 3-(trimethoxysilyl)propyl ester
Overview
Description
Butanoic acid, 3-oxo-, 3-(trimethoxysilyl)propyl ester: is a chemical compound with the molecular formula C10H20O6Si. It is known for its unique structure, which combines an oxo group and a trimethoxysilyl group, making it a versatile compound in various chemical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butanoic acid, 3-oxo-, 3-(trimethoxysilyl)propyl ester typically involves the esterification of 3-oxobutanoic acid with 3-(trimethoxysilyl)propanol. This reaction is usually carried out in the presence of a catalyst, such as sulfuric acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale esterification processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques like chromatography and distillation .
Chemical Reactions Analysis
Types of Reactions
Oxidation: Butanoic acid, 3-oxo-, 3-(trimethoxysilyl)propyl ester can undergo oxidation reactions, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: This compound can be reduced to form alcohols or other reduced products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often involve nucleophiles like amines or alcohols under mild conditions.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols and alkanes.
Substitution: Various substituted silyl esters.
Scientific Research Applications
Butanoic acid, 3-oxo-, 3-(trimethoxysilyl)propyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organosilicon compounds and as a reagent in organic synthesis.
Biology: This compound is utilized in the modification of biomolecules for enhanced stability and functionality.
Mechanism of Action
The mechanism of action of Butanoic acid, 3-oxo-, 3-(trimethoxysilyl)propyl ester involves its ability to form stable bonds with various substrates. The trimethoxysilyl group can undergo hydrolysis to form silanols, which can further condense to form siloxane bonds. This property makes it useful in the formation of stable, cross-linked networks in materials science .
Comparison with Similar Compounds
Similar Compounds
Butanoic acid, 3-oxo-, propyl ester: Similar in structure but lacks the trimethoxysilyl group.
Butanoic acid, 3-oxo-, 2-propenyl ester: Contains an allyl group instead of the trimethoxysilyl group.
Butanoic acid, 3-oxo-, butyl ester: Contains a butyl group instead of the trimethoxysilyl group.
Uniqueness
Butanoic acid, 3-oxo-, 3-(trimethoxysilyl)propyl ester is unique due to the presence of the trimethoxysilyl group, which imparts distinct chemical properties such as enhanced reactivity and the ability to form stable siloxane bonds. This makes it particularly valuable in applications requiring durable and stable materials .
Properties
IUPAC Name |
3-trimethoxysilylpropyl 3-oxobutanoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20O6Si/c1-9(11)8-10(12)16-6-5-7-17(13-2,14-3)15-4/h5-8H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLZKEFNAFBDTIM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC(=O)OCCC[Si](OC)(OC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20O6Si | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20621635 | |
Record name | 3-(Trimethoxysilyl)propyl 3-oxobutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20621635 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
121505-13-3 | |
Record name | 3-(Trimethoxysilyl)propyl 3-oxobutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20621635 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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